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Introduction
NAB-14 is a potent and selective non-competitive negative allosteric modulator (NAM) of N-

methyl-D-aspartate (NMDA) receptors that contain the GluN2C or GluN2D subunits.[1] With a

selectivity of over 800-fold for GluN2C/2D-containing receptors compared to those with GluN2A

and GluN2B subunits, NAB-14 is an invaluable pharmacological tool for investigating the

specific physiological and pathological functions of these particular NMDA receptor subtypes.

[1][2][3][4] These application notes offer comprehensive protocols for the use of NAB-14 in

various in vitro electrophysiology experiments to characterize its impact on neuronal and

synaptic activities.

Mechanism of Action
NAB-14 functions as a non-competitive antagonist, indicating that it does not directly compete

with the binding sites of glutamate or glycine.[1] Evidence points to its binding site being

located within the M1 transmembrane helix of the GluN2D subunit.[1][2][4] By binding to this

allosteric site, NAB-14 diminishes the channel's open probability and the subsequent ion flow

that occurs in response to agonist binding, which results in the inhibition of NMDA receptor

function.[1]

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15618975?utm_src=pdf-interest
https://www.benchchem.com/product/b15618975?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NAB_14_in_Electrophysiology.pdf
https://www.benchchem.com/product/b15618975?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NAB_14_in_Electrophysiology.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5924706/
https://www.medchemexpress.com/nab-14.html
https://pubmed.ncbi.nlm.nih.gov/29043770/
https://www.benchchem.com/product/b15618975?utm_src=pdf-body
https://www.benchchem.com/product/b15618975?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NAB_14_in_Electrophysiology.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NAB_14_in_Electrophysiology.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5924706/
https://pubmed.ncbi.nlm.nih.gov/29043770/
https://www.benchchem.com/product/b15618975?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NAB_14_in_Electrophysiology.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables provide a summary of the quantitative data on the potency and selectivity

of NAB-14 obtained from various electrophysiological studies.

Table 1: Potency of NAB-14 on Recombinant NMDA Receptor Subtypes

Receptor Subtype IC₅₀ (nM) Experimental System

GluN1/GluN2D 580 Mammalian cells

GluN1/GluN2A > 500,000 Xenopus oocytes

GluN1/GluN2B > 500,000 Xenopus oocytes

GluN1/GluN2C Similar to GluN2D Xenopus oocytes

Data sourced from references.

[1]

Table 2: Selectivity of NAB-14 Against Other Ionotropic Glutamate Receptors

Receptor % Control Response (at 20 µM NAB-14)

AMPA (GluA1) 101 ± 2.8

AMPA (GluA2) 101 ± 1.9

Kainate (GluK2) 101 ± 3.2

Data sourced from reference.[1]

Table 3: Effect of NAB-14 on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal

Interneurons
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Parameter Effect of 10 µM NAB-14

Peak Amplitude Reduced to 55 ± 3.0% of control

Charge Transfer Reduced to 63 ± 9.7% of control

Weighted Time Constant (τW) of Deactivation Reduced from 150 ± 12 ms to 101 ± 14 ms

Data sourced from reference.[3]

Signaling Pathway and Mechanism of Action

NMDA Receptor

Agonists

GluN1
GluN2C

GluN2D

Ion Channel

Channel Opening
& Ca²⁺ Influx

Activation

Glutamate

Glycine

NAB-14 Allosteric Site
(M1 Helix of GluN2D)

Binds to

Inhibition of
Channel Opening

Induces
Conformational

Change

Prevents

Click to download full resolution via product page

Figure 1: Signaling pathway of NAB-14 action on NMDA receptors.
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This protocol is designed to determine the IC₅₀ of NAB-14 on specific recombinant NMDA

receptor subtypes expressed in Xenopus laevis oocytes.

Materials:

Xenopus laevis oocytes expressing the desired GluN1/GluN2 subunit combinations

Recording solution (in mM): 90 NaCl, 1 KCl, 1 MgCl₂, 0.5 BaCl₂, 10 HEPES, pH 7.4

Agonist solution: Recording solution supplemented with 100 µM glutamate and 30 µM

glycine

NAB-14 stock solution (e.g., 10 mM in DMSO)

Two-electrode voltage-clamp amplifier and data acquisition system

Microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

Procedure:

Oocyte Preparation: Place a Xenopus oocyte expressing the target NMDA receptor subtype

in the recording chamber and perfuse with the recording solution.

Electrode Impalement: Impale the oocyte with two microelectrodes for voltage clamping.

Clamp the membrane potential at -40 mV.

Agonist Application and NAB-14 Co-application:

First, apply the agonist solution to elicit a maximal current response (I_max).

Wash the oocyte with the recording solution until the current returns to baseline.

Co-apply the agonist solution with increasing concentrations of NAB-14. Allow the current

to reach a steady state at each concentration.

Wash out the drug with the agonist solution to ensure reversibility.

Data Analysis:
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Measure the peak or steady-state current amplitude in the presence of each NAB-14
concentration.

Normalize the current responses to the maximal current (I_max) obtained in the absence

of NAB-14.[1]

Plot the normalized current as a function of the NAB-14 concentration and fit the data with

a Hill equation to determine the IC₅₀ and Hill coefficient.[1]
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Figure 2: Experimental workflow for TEVC recordings.
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Whole-Cell Patch-Clamp in Cultured Neurons or Brain
Slices
This protocol is suitable for studying the effect of NAB-14 on native NMDA receptor-mediated

currents and synaptic transmission.

Materials:

Cultured neurons or acute brain slices

Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃,

5 HEPES, 12.5 glucose, 2 MgSO₄, 2 CaCl₂; saturated with 95% O₂/5% CO₂

Internal solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP;

pH 7.3

NAB-14 stock solution

Patch-clamp amplifier, data acquisition system, and microscope with IR-DIC optics

Patch pipettes (3-5 MΩ)

Procedure:

Preparation: Transfer a coverslip with cultured neurons or a brain slice to the recording

chamber on the microscope stage and continuously perfuse with oxygenated aCSF.[1]

Neuron Identification and Patching:

Identify a neuron for recording using infrared differential interference contrast (IR-DIC)

microscopy.[1]

Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with the internal

solution.[1]

Approach the selected neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip

and the cell membrane.[1]
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Rupture the membrane to achieve the whole-cell configuration.[1]

Electrophysiological Recording:

Clamp the neuron at a holding potential of -70 mV.[1] To study NMDA receptor-mediated

currents in isolation, the holding potential can be depolarized to +40 mV to relieve the

magnesium block, or experiments can be performed in Mg²⁺-free aCSF.[1]

To record synaptic currents (EPSCs), place a stimulating electrode near the recorded

neuron to evoke neurotransmitter release.[1]

NAB-14 Application:

Dilute the NAB-14 stock solution in aCSF to the desired final concentration.

Apply via bath perfusion.

Data Analysis:

Measure the amplitude, decay kinetics, and charge transfer of the evoked NMDA receptor-

mediated currents or EPSCs before and after the application of NAB-14.

Perform statistical analysis to determine the significance of any observed effects.
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Figure 3: Workflow for whole-cell patch-clamp experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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